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Compound of Interest

Compound Name: Methylconiine

Cat. No.: B1214899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a

compound of interest in toxicological and pharmacological research. As a derivative of the

highly toxic alkaloid coniine, accurate and reliable analytical methods are essential for its

identification and characterization in various matrices. This document provides a detailed guide

to the spectroscopic analysis of methylconiine using Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS), offering protocols for sample preparation and data acquisition.

Spectroscopic Data of Methylconiine
Mass Spectrometry Data
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound. For methylconiine (C₉H₁₉N), high-resolution mass spectrometry

provides an accurate mass measurement, which is crucial for its identification.

Table 1: High-Resolution Mass Spectrometry Data for Methylconiine
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Parameter Value Reference

Molecular Formula C₉H₁₉N [1]

Molecular Weight 141.25 g/mol [1]

Exact Mass 141.151749610 Da [1]

Monoisotopic Mass 141.151749610 Da [1]

Table 2: Predicted m/z Values for Common Adducts of Methylconiine

Adduct Predicted m/z

[M+H]⁺ 142.1590

[M+Na]⁺ 164.1409

[M+K]⁺ 180.1149

[M-H]⁻ 140.1445

[M+HCOO]⁻ 186.1500

Note: These values are predicted and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
As of the latest literature review, detailed experimental ¹H and ¹³C NMR data, including

chemical shifts (δ) and coupling constants (J), for methylconiine are not readily available in

publicly accessible databases and scientific journals. Researchers undertaking the analysis of

methylconiine would need to acquire and interpret the NMR spectra to establish a definitive

structural assignment. The following tables are provided as a template for recording such data.

Table 3: Template for ¹H NMR Spectroscopic Data of Methylconiine
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Position
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

N-CH₃

H-2

H-3

H-4

H-5

H-6

H-1'

H-2'

H-3'

Table 4: Template for ¹³C NMR Spectroscopic Data of Methylconiine

Position Chemical Shift (δ) ppm

N-CH₃

C-2

C-3

C-4

C-5

C-6

C-1'

C-2'

C-3'
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Experimental Protocols
Protocol 1: Sample Preparation

Extraction from Plant Material (if applicable):

1. Homogenize 10 g of dried and powdered plant material.

2. Perform a Soxhlet extraction with methanol or a suitable solvent system for 6-8 hours.

3. Concentrate the extract under reduced pressure using a rotary evaporator.

4. Perform an acid-base extraction to isolate the alkaloid fraction.

Purification:

1. Subject the crude alkaloid extract to column chromatography over silica gel or alumina.

2. Elute with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl

acetate or methanol).

3. Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing

the compound of interest.

4. Further purification can be achieved by preparative High-Performance Liquid

Chromatography (HPLC).

Preparation for Analysis:

1. For NMR spectroscopy, dissolve 5-10 mg of the purified methylconiine in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, MeOD).

2. For mass spectrometry, prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Protocol 2: NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1214899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

1. Tune and shim the probe for the specific sample.

2. Acquire a standard one-dimensional ¹H NMR spectrum.

3. Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying

Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

1. Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

2. Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

2D NMR Experiments (for structural elucidation):

1. Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

2. Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear

Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

3. Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C

correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting

spin systems.

Protocol 3: Mass Spectrometry Data Acquisition
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF),

Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to a

suitable ionization source (e.g., Electrospray Ionization - ESI).

Direct Infusion Analysis:
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1. Introduce the sample solution directly into the ion source via a syringe pump at a low flow

rate (e.g., 5-10 µL/min).

2. Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

3. Calibrate the instrument to ensure high mass accuracy.

LC-MS Analysis (for mixture analysis):

1. Couple a Liquid Chromatography (LC) system to the mass spectrometer.

2. Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic

separation.

3. Acquire mass spectra continuously as compounds elute from the column.

Tandem Mass Spectrometry (MS/MS):

1. Select the precursor ion corresponding to methylconiine ([M+H]⁺).

2. Subject the selected ion to Collision-Induced Dissociation (CID) or other fragmentation

techniques.

3. Analyze the resulting fragment ions to obtain structural information.

Workflow and Diagrams
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like methylconiine.
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Caption: Workflow for the Spectroscopic Analysis of Methylconiine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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